2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a furan derivative, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, alcohols, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.
Imidazolidine Derivatives: Compounds like imidazolidinone and imidazolidine-2,4-dione.
Uniqueness
2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is unique due to its combination of thiophene, furan, and imidazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12-14-5-6-16(12)13(18)15-8-9-3-4-10(19-9)11-2-1-7-20-11/h1-4,7H,5-6,8H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDTZZYTLKOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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